molecular formula C7H4Cl2N2S B155474 2-Amino-4,7-dichlorobenzothiazole CAS No. 1849-70-3

2-Amino-4,7-dichlorobenzothiazole

Cat. No. B155474
CAS RN: 1849-70-3
M. Wt: 219.09 g/mol
InChI Key: SVUNGWGACJPVHB-UHFFFAOYSA-N
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Description

2-Amino-4,7-dichlorobenzothiazole (2-ADBT) is a type of heterocyclic compound that is used in various scientific research applications. It is a white powder that is soluble in water and other organic solvents. It has been used in the synthesis of organic compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Pharmacological Research

  • 2-Amino-4,7-dichlorobenzothiazole, as a 2-aminothiazole derivative, has been extensively used in pharmacological research. It serves as a core pharmacophore in the development of various therapeutic drugs, showing promise in areas such as anticancer, antitumor, antidiabetic, and anticonvulsant treatments (Das, Sikdar, & Bairagi, 2016).

Biochemical Synthesis and Applications

  • This compound is vital in the synthesis of biologically active molecules, including sulfur drugs, biocides, fungicides, dyes for synthetic fibers, and chemical reaction accelerators. Its derivatives have been used as intermediates in antibiotic synthesis and as corrosion inhibitors (Khalifa, 2018).

Antiprion Activity

  • Research has highlighted the potential of 2-aminothiazoles, including this compound, in treating prion diseases. These compounds have shown antiprion activity in cell lines and have been developed with a focus on achieving high concentrations in the brain, indicating their potential as therapeutic leads for prion diseases (Gallardo-Godoy et al., 2011).

Antimicrobial Properties

  • Schiff bases derived from benzothiazoles, including 2-amino derivatives, have demonstrated antibacterial properties. These compounds have been screened against various pathogenic bacterial species, suggesting their potential in developing new antibiotics or antimicrobial agents (Mahmood-ul-hassan, Chohan, & Supuran, 2002).

Accelerated Synthesis Techniques

  • The compound is also important in the field of chemical synthesis, where methods like microwave-accelerated synthesis have been developed for efficient and solvent-free production of its derivatives (Motiwala, Kumar, & Chakraborti, 2007).

Broad Biological Activities

  • This compound, as part of the 2-aminothiazole scaffold, is recognized for its varied biological activities, serving as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent. This versatility has made it a focus for medicinal chemists exploring new drugs (Elsadek, Ahmed, & Farahat, 2021).

Safety and Hazards

2-Amino-4,7-dichlorobenzothiazole is classified as a hazardous substance. It can cause skin and eye irritation and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

Future Directions

While specific future directions for 2-Amino-4,7-dichlorobenzothiazole are not mentioned in the available literature, benzothiazole derivatives are known to be of interest in the field of medicinal chemistry . They are considered as unique and versatile scaffolds for experimental drug design .

properties

IUPAC Name

4,7-dichloro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-2-4(9)6-5(3)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVUNGWGACJPVHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1Cl)N=C(S2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70365971
Record name 2-Amino-4,7-dichlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815554
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

1849-70-3
Record name 4,7-Dichloro-2-benzothiazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1849-70-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-4,7-dichlorobenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70365971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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